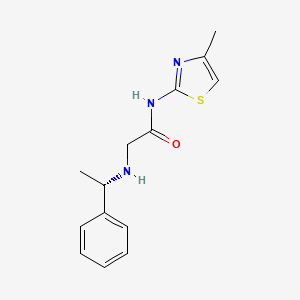
Bismuth(III)subnitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bismuth(III) subnitrate can be synthesized through several methods. One common method involves the dissolution of bismuth metal in concentrated nitric acid, followed by hydrolytic processing to remove impurities. The resulting solution is then treated to form bismuth subnitrate . Industrial production often involves the oxidation of bismuth metal, dissolution in nitric acid, and subsequent purification steps to ensure high purity .
Chemical Reactions Analysis
Bismuth(III) subnitrate undergoes various chemical reactions, including:
Oxidation: Bismuth(III) subnitrate can be oxidized to form bismuth(V) compounds.
Reduction: It can be reduced to elemental bismuth under certain conditions.
Substitution: The nitrate groups can be substituted with other anions in the presence of suitable reagents. Common reagents used in these reactions include nitric acid, hydrogen sulfide, and various reducing agents. .
Scientific Research Applications
Bismuth(III) subnitrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bismuth(III) subnitrate involves its interaction with the gastric mucosa, where it exerts protective effects. It is believed to stimulate the production of endogenous mucosal prostaglandins, which help protect the stomach lining . Additionally, bismuth compounds can interfere with the function of bacterial cell membranes and enzymes, contributing to their antimicrobial properties .
Comparison with Similar Compounds
Bismuth(III) subnitrate can be compared with other bismuth compounds such as:
Bismuth(III) oxide: Used in similar applications but has different solubility and reactivity properties.
Bismuth(III) chloride: Another bismuth compound with distinct chemical behavior and uses.
Bismuth subsalicylate: Commonly used in over-the-counter medications like Pepto-Bismol for its antacid and anti-diarrheal properties. Bismuth(III) subnitrate is unique due to its specific solubility and reactivity, making it particularly useful in certain medical and industrial applications.
Properties
Molecular Formula |
Bi5H17N4O22 |
|---|---|
Molecular Weight |
1470.05 g/mol |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q;;+1;2*+2;4*-1;;;;;;;;;;/p-1 |
InChI Key |
FSDTZGWPBGSZKL-UHFFFAOYSA-M |
Canonical SMILES |
[N+](=O)([O-])O[Bi]O[N+](=O)[O-].[N+](=O)([O-])O[Bi]O[N+](=O)[O-].O.O.O.O.O.O.O.O.O[Bi]=O.[Bi].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)


![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)

![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)



